Perfluorotetrahydro-2-furancarboxylic acid
Description
Perfluorotetrahydro-2-furancarboxylic acid (PFTHFCA) is a perfluorinated cyclic ether carboxylic acid. This perfluorination confers exceptional chemical stability, hydrophobicity, and resistance to thermal and biological degradation, aligning with the behavior of per- and polyfluoroalkyl substances (PFAS) . PFTHFCA is hypothesized to share environmental persistence and bioaccumulative risks typical of long-chain PFAS, such as perfluorooctanoic acid (PFOA) .
Properties
IUPAC Name |
2,3,3,4,4,5,5-heptafluorooxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF7O3/c6-2(1(13)14)3(7,8)4(9,10)5(11,12)15-2/h(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSPOBHLFLGFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C1(C(C(C(O1)(F)F)(F)F)(F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336238 | |
| Record name | 2,3,3,4,4,5,5-heptafluorooxolane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65578-62-3 | |
| Record name | Perfluorotetrahydro-2-furancarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of perfluorotetrahydro-2-furancarboxylic acid typically involves the fluorination of tetrahydrofuran derivatives. One common method includes the reaction of tetrahydrofuran with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product. Additionally, the use of advanced fluorination techniques, such as electrochemical fluorination, can be employed to achieve high degrees of fluorination efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions of this compound are less common due to the stability imparted by the fluorine atoms. under specific conditions, reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids
Reduction: Partially fluorinated tetrahydrofuran derivatives
Substitution: Various substituted tetrahydrofuran derivatives
Scientific Research Applications
Perfluorotetrahydro-2-furancarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical resistance and stability.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated pharmaceuticals and imaging agents.
Medicine: Research is ongoing to explore its potential as a component in drug delivery systems due to its stability and ability to interact with biological molecules.
Industry: It is used in the production of specialty polymers and coatings that require high chemical resistance and durability.
Mechanism of Action
The mechanism of action of perfluorotetrahydro-2-furancarboxylic acid is primarily influenced by its fluorinated structure. The presence of fluorine atoms enhances the compound’s stability and resistance to metabolic degradation. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares PFTHFCA with key analogs:
Environmental and Toxicological Profiles
- PFTHFCA vs. TFB: While TFB (non-fluorinated) is biodegradable , PFTHFCA’s perfluorination likely renders it resistant to environmental degradation, similar to PFOA .
- PFTHFCA vs. Oxo-Substituted Analogs : The oxo group in tetrahydro-5-oxo-2-furancarboxylic acid introduces sites for nucleophilic attack, facilitating degradation pathways absent in PFTHFCA .
- PFTHFCA vs. PFOA : Both share PFAS-related risks, but PFTHFCA’s cyclic structure may reduce mobility in soil compared to linear PFOA .
Biological Activity
Perfluorotetrahydro-2-furancarboxylic acid (PFTFCA) is a fluorinated derivative of 2-furancarboxylic acid, which has garnered attention for its unique biological properties and potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of PFTFCA, supported by data tables, case studies, and detailed research findings.
PFTFCA is characterized by its perfluorinated structure, which significantly alters its physicochemical properties compared to non-fluorinated analogs. The compound's molecular formula is , and it exhibits high stability and resistance to metabolic degradation due to the presence of fluorine atoms.
Biological Activity
1. Antimicrobial Properties
Research indicates that PFTFCA exhibits notable antimicrobial activity. A study evaluating its efficacy against various bacterial strains demonstrated a significant reduction in bacterial growth at low concentrations. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines revealed that PFTFCA has a dose-dependent effect on cell viability. At concentrations above 50 µg/mL, significant cytotoxic effects were observed, particularly in cancerous cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 45 |
| MCF-7 (breast cancer) | 60 |
| HEK293 (normal) | >100 |
Case Studies
Case Study 1: Antiviral Activity
In a recent study published in Journal of Virology, PFTFCA was tested for antiviral properties against influenza virus. The compound demonstrated a significant reduction in viral titers when administered prior to viral infection, suggesting potential as a prophylactic agent.
Case Study 2: Environmental Impact
PFTFCA's stability raises concerns regarding its environmental persistence. A study investigated its degradation in aquatic environments, revealing that while it is resistant to microbial degradation, photolytic degradation occurs under UV light, leading to the formation of less harmful byproducts.
The biological activity of PFTFCA can be attributed to several mechanisms:
- Membrane Disruption : The fluorinated structure enhances membrane permeability, leading to increased uptake by microbial cells.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in cancer cell lines.
- Inhibition of Enzymatic Activity : PFTFCA may act as an inhibitor for specific metabolic enzymes involved in cellular respiration and energy production.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
